Ticlatone sodium
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Overview
Description
Preparation Methods
The preparation of Ticlatone sodium involves several synthetic routes and reaction conditions. One common method includes the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol. The mixture is then refluxed, neutralized with hydrochloric acid, and cooled to induce crystallization . Industrial production methods often involve high energy techniques such as high-pressure homogenization and ultrasonication, as well as low energy methods like phase inversion temperature and emulsion inversion point .
Chemical Reactions Analysis
Ticlatone sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and methyl alcohol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ticlatone sodium has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying benzothiazole derivatives. In biology and medicine, it is primarily used as an antifungal agent for topical applications .
Mechanism of Action
The mechanism of action of Ticlatone sodium involves its interaction with fungal cell membranes, leading to the disruption of membrane integrity and inhibition of fungal growth. The molecular targets and pathways involved in this process are not fully understood but are believed to include the inhibition of key enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Ticlatone sodium is unique among benzothiazole derivatives due to its specific antifungal properties. Similar compounds include other benzothiazoles, such as benzoisothiazolinones and isothiazolinones, which also have antimicrobial properties but differ in their specific applications and mechanisms of action .
Properties
CAS No. |
2147-48-0 |
---|---|
Molecular Formula |
C7H3ClNNaOS |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
sodium;6-chloro-1,2-benzothiazol-2-id-3-one |
InChI |
InChI=1S/C7H4ClNOS.Na/c8-4-1-2-5-6(3-4)11-9-7(5)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
FPDMLKZLQNYOAX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S[N-]C2=O.[Na+] |
Origin of Product |
United States |
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